10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid
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Overview
Description
10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves multi-step reactions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents . Specific conditions such as temperature, solvent, and catalysts play crucial roles in these reactions.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the synthetic routes for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Indole derivatives, including 10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid, undergo various chemical reactions such as:
Oxidation: Indoles can be oxidized to form oxindoles or isatins.
Reduction: Reduction reactions can convert indoles to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed depend on the type of reaction. For example, oxidation of indoles typically yields oxindoles, while reduction can produce indolines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .
Biology
In biology, indole derivatives are studied for their role in cell signaling and as potential therapeutic agents. They are known to interact with various biological targets, including enzymes and receptors .
Medicine
Medically, indole derivatives have shown promise in treating various conditions such as cancer, inflammation, and microbial infections. Their ability to modulate biological pathways makes them valuable in drug discovery .
Industry
Industrially, these compounds are used in the synthesis of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them suitable for various applications .
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with specific molecular targets such as enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to therapeutic effects. For example, indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate receptors involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
What sets 10-(1H-indol-3-yl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid apart is its complex tricyclic structure, which offers unique reactivity and potential for diverse biological activities .
Properties
IUPAC Name |
6-(1H-indol-3-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-24(2)10-19-21(20(28)11-24)22(15-12-25-16-6-4-3-5-14(15)16)27-17-8-7-13(23(29)30)9-18(17)26-19/h3-9,12,22,25-27H,10-11H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQBYCPGJVOXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)O)C4=CNC5=CC=CC=C54)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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